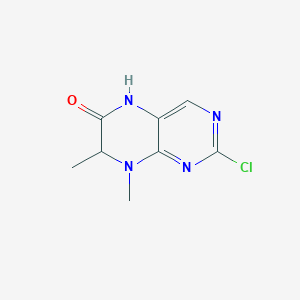
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the chlorination of a precursor pteridine compound followed by methylation under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing safety measures for handling reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloropteridine: A simpler analog with similar chemical properties.
7,8-dimethylpteridine: Lacks the chlorine atom but shares the methyl groups.
6-hydroxypteridine: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9ClN4O |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
2-chloro-7,8-dimethyl-5,7-dihydropteridin-6-one |
InChI |
InChI=1S/C8H9ClN4O/c1-4-7(14)11-5-3-10-8(9)12-6(5)13(4)2/h3-4H,1-2H3,(H,11,14) |
Clave InChI |
HUWKYZADVNHZDG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=CN=C(N=C2N1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





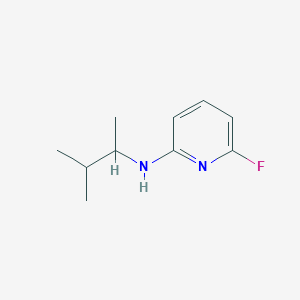
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)


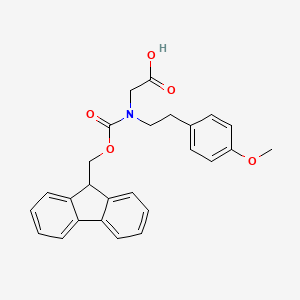
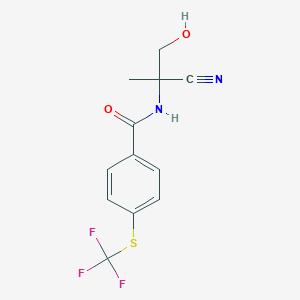
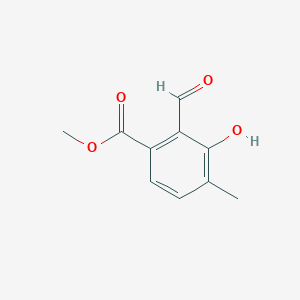
![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)
